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Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension

and angina pectoris.[1] It is commercially available as a racemic mixture of its (S)- and (R)-enantiomers.[2] Pharmacological studies have revealed th

the two enantiomers possess significantly different activities. The S-(-)-enantiomer, known as levamlodipine, is the pharmacologically active moiety,

exhibiting approximately 1000 times greater potency as a calcium channel blocker than the R-(+)-enantiomer.[2][3][4] This stereoselectivity in action h

driven the development of enantiomerically pure levamlodipine, which offers a more favorable therapeutic profile, including equivalent efficacy at half 

dose of the racemate and a reduced incidence of adverse effects such as peripheral edema.[3][5]

This technical guide provides a comprehensive overview of the discovery, pharmacology, and synthesis of levamlodipine, with a focus on the chemica

methodologies and analytical techniques pertinent to its preparation and characterization.

Pharmacology of Levamlodipine
Mechanism of Action
Levamlodipine is a selective inhibitor of the L-type calcium channels located in the vascular smooth muscle and cardiac muscle cells.[6][7] By blockin

the transmembrane influx of calcium ions, it leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[7][8] This vasodilation reduce

peripheral vascular resistance, which is the primary mechanism for the reduction in blood pressure.[7][9] The effect of levamlodipine is more pronoun

on vascular smooth muscle than on cardiac muscle, which contributes to its favorable side-effect profile.[8] The precise mechanism involves preventin

the activation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction, due to the reduced intracellular calcium concentration

[7] Additionally, levamlodipine dilates coronary arteries and arterioles, which improves oxygen supply to the myocardium, contributing to its antiangina

effects.[6][7]
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Mechanism of action of levamlodipine.

Pharmacokinetics
Levamlodipine is administered orally and exhibits predictable pharmacokinetic properties. Following a single 2.5 mg dose, it reaches a maximum plas

concentration (Cmax) of 8.3 to 9.3 ng/mL within 2 to 3 hours (Tmax).[6] The drug is highly protein-bound (approximately 93%) in plasma.[6][10] It

undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, to inactive metabolites, with about 60% of these metabolites being

excreted in the urine.[6][8][9] The plasma elimination half-life is approximately 31 to 50 hours.[6][9]
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Parameter Value Reference

Dose 2.5 mg (single oral) [6]

Tmax (Time to Peak Plasma Concentration) 2 - 3 hours [6]

Cmax (Peak Plasma Concentration) 8.3 - 9.3 ng/mL [6]

AUC0–48h (Area Under the Curve) 95 ± 14 ng·hr/mL [6]

Plasma Protein Binding ~93% [6][10]

Metabolism ~90% hepatic (primarily CYP3A4) [8][9]

Elimination Half-Life (t½) 31 ± 13 hours [6]

Excretion
60% as metabolites in urine, 10% as unchanged

drug
[6][10]

Pharmacodynamics and Clinical Efficacy
Clinical studies have demonstrated that 2.5 mg of levamlodipine is therapeutically equivalent to 5 mg of racemic amlodipine in its blood pressure-

lowering efficacy.[6] A meta-analysis of clinical trials indicated no significant differences in blood pressure control between the two treatments.[11]

However, the use of the pure S-enantiomer is associated with a significantly lower incidence of peripheral edema, a common side effect of racemic

amlodipine.[3][11]

Study Parameter Levamlodipine (2.5 mg) Racemic Amlodipine (5 mg) Reference

Systolic BP Reduction (Standing) 19 ± 3 mmHg 19 ± 4 mmHg [6]

Systolic BP Reduction (Supine) 20 ± 2 mmHg 19 ± 3 mmHg [6]

Systolic BP Reduction (Sitting) 20 ± 2 mmHg 19 ± 3 mmHg [6]

Incidence of Edema (Meta-Analysis) Significantly Lower Higher [11]

Synthesis of Levamlodipine
The production of enantiomerically pure levamlodipine is primarily achieved through two main strategies: the chiral resolution of racemic amlodipine a

less commonly on an industrial scale, asymmetric synthesis.

Chiral Resolution of Racemic Amlodipine
Chiral resolution involves the separation of the (S)- and (R)-enantiomers from the racemic mixture. This is the most common industrial approach.

This classical resolution technique involves reacting the racemic amlodipine base with a chiral resolving agent, typically a chiral acid, to form

diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is based on a patented method for resolving racemic amlodipine.[12][13]

Salt Formation: Racemic (R,S)-amlodipine base is dissolved in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.[1

An equimolar amount (approximately 0.5 molar equivalents) of L-(+)-tartaric acid, also dissolved in a DMF/water mixture, is added to the amlodipine

solution with stirring at room temperature.[12][13]

Crystallization: The solution is stirred for several hours to facilitate the crystallization of the S-(-)-amlodipine-L-(+)-hemitartrate salt. Seeding with pr

existing crystals may be employed to induce crystallization.[13] The differing solubilities of the two diastereomeric salts cause the S-(-) enantiomer 

to preferentially precipitate.
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Isolation: The precipitated solid is collected by filtration and washed with a cold solvent (e.g., cold acetone) to remove impurities and the more solu

(R)-amlodipine diastereomeric salt.[13]

Liberation of Free Base: The isolated S-(-)-amlodipine-L-(+)-hemitartrate salt is treated with a base (e.g., sodium hydroxide solution) in an inert

solvent system (e.g., water and dichloromethane) to neutralize the tartaric acid and liberate the S-(-)-amlodipine free base.[12][14]

Purification and Salt Conversion: The organic layer containing the S-(-)-amlodipine base is separated, washed, dried, and concentrated. The purifie

base can then be converted to a pharmaceutically acceptable salt, such as the besylate salt, by reacting it with benzenesulfonic acid in a solvent lik

ethanol.[15][16] The final product is isolated by filtration and dried.
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Workflow for chiral resolution via diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for

separating enantiomers.

Experimental Protocol: HPLC Chiral Separation
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This protocol is a representative method for the analytical separation of amlodipine enantiomers.[17]

System: A standard HPLC system equipped with a UV-Visible detector is used.

Chiral Column: A Chiral AGP (alpha-1-acid glycoprotein) column (e.g., 100 x 4.6 mm I.D., 5 µm particle size) is employed as the chiral stationary

phase.[17]

Mobile Phase: The mobile phase consists of 10 mM Ammonium acetate buffer with 1% 1-Propanol. The pH is adjusted to 4.6.[17]

Flow Rate: The mobile phase is delivered at a constant flow rate of 0.9 mL/min.[17]

Detection: The enantiomers are detected by UV absorbance at a wavelength of 235 nm.[17]

Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase and injected into the system using a sample loop (e.g., 50 µL

Elution: Under these conditions, the enantiomers will interact differently with the chiral stationary phase, leading to different retention times and thei

subsequent separation. For this specific method, the R-enantiomer typically elutes around 5 minutes, and the S-enantiomer around 7 minutes.[17]

Parameter Condition Reference

Technique High-Performance Liquid Chromatography (HPLC) [17]

Stationary Phase Chiral AGP column (100 x 4.6 mm, 5µm) [17]

Mobile Phase
10 mM Ammonium acetate buffer with 1% 1-

Propanol, pH 4.6
[17]

Flow Rate 0.9 mL/min [17]

Detection Wavelength 235 nm (UV) [17]

Retention Time (R-Amlodipine) ~5 minutes [17]

Retention Time (S-Amlodipine) ~7 minutes [17]

digraph "HPLC_Workflow" {

graph [fontname="Arial"];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

MobilePhase [label="Mobile Phase\n(Ammonium Acetate Buffer, pH 4.6)", fillcolor="#F1F3F4", fontcolor="#202124

Pump [label="HPLC Pump\n(0.9 mL/min)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Injector [label="Injector\n(Racemic Amlodipine Sample)", fillcolor="#FBBC05", fontcolor="#202124"];

Column [label="Chiral AGP Column", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Detector [label="UV Detector\n(235 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Chromatogram [label="Chromatogram\n(Separated Peaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

MobilePhase -> Pump -> Injector -> Column -> Detector -> Chromatogram;

}

Experimental workflow for HPLC chiral separation.

Asymmetric Synthesis
Asymmetric synthesis aims to create the desired S-enantiomer directly from achiral starting materials, avoiding the need for resolution. While numero

strategies have been explored academically, large-scale industrial application for amlodipine is less common than chiral resolution. One proposed rou

involves a chiral Michael addition to an aza-diene intermediate.[18] A key step in such a synthesis would be the enantioselective reduction of a ketone
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the addition of a nucleophile to an imine, guided by a chiral catalyst or auxiliary to establish the stereocenter at the C4 position of the dihydropyridine

ring.[18][19]

Conclusion
The development of levamlodipine represents a successful application of stereochemical principles in drug design to improve therapeutic outcomes. A

the pharmacologically active S-(-)-enantiomer of amlodipine, it provides equivalent antihypertensive efficacy at half the dosage of the racemic mixture

with a notable reduction in side effects like edema.[3][6] Its synthesis is predominantly achieved through the efficient chiral resolution of racemic

amlodipine, most commonly via diastereomeric salt formation with L-(+)-tartaric acid. Analytical methods, particularly chiral HPLC, are crucial for

ensuring the enantiomeric purity of the final active pharmaceutical ingredient. This focus on a single, active enantiomer underscores a significant tren

modern pharmaceutical development toward creating safer and more effective medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

for a compatibility check]
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